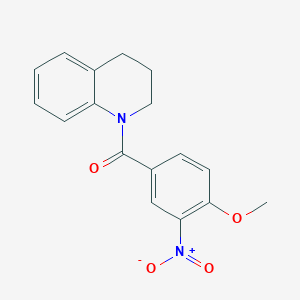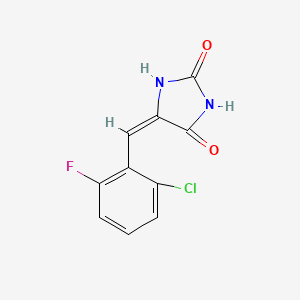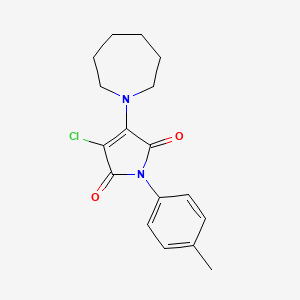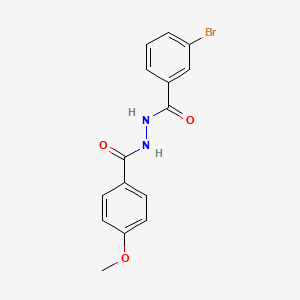
1-(4-methoxy-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.11100700 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Potential Applications
1-(4-methoxy-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a compound of interest within the realm of organic chemistry, particularly in the synthesis and study of heterocyclic compounds and their applications in various fields, including pharmaceuticals, materials science, and corrosion inhibition. This compound's structure suggests potential utility in several research areas, although explicit studies on this exact compound are limited. However, research on closely related compounds provides insights into the potential applications and relevance of this chemical class.
Heterocyclic Compounds and Antiarrhythmic Properties
Heterocyclic compounds, such as isoquinoline derivatives, have been synthesized and studied for their effects on the cardiovascular system, including antiarrhythmic properties. For example, Markaryan et al. (2000) synthesized 4-spiro-substituted tetrahydroisoquinolines containing phenyl and benzyl groups with methoxy substituents and studied their cardiovascular effects, demonstrating the potential of similar compounds in medical research (Markaryan et al., 2000).
Ruthenium Catalyzed Reduction
Ruthenium catalyzed reductions have been employed to reduce nitroarenes to aminoarenes, including the reduction of heterocyclic compounds such as quinolines. Watanabe et al. (1984) demonstrated the high yield reduction of various nitroarenes using formic acid in the presence of a ruthenium catalyst, suggesting applications in synthetic chemistry and material science (Watanabe et al., 1984).
Corrosion Inhibition
Quinazoline Schiff base compounds have been investigated for their inhibitory effect on the corrosion of mild steel in acidic solutions. Khan et al. (2017) found that such compounds act as mixed-type inhibitors, highlighting the potential of heterocyclic compounds in industrial applications (Khan et al., 2017).
Pro-drug Systems
Nitrofuranylmethyl derivatives have been explored for their potential as bioreductively activated pro-drug systems. Berry et al. (1997) synthesized substituted isoquinolin-1-ones and studied their application in releasing therapeutic drugs in hypoxic solid tumours, suggesting the relevance of such structures in developing cancer treatments (Berry et al., 1997).
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-methoxy-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-16-9-8-13(11-15(16)19(21)22)17(20)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMVCKFYRAVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(cyclopentyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5575060.png)
![N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide](/img/structure/B5575063.png)

![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5575072.png)
![2-fluorophenyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5575076.png)


![3,4,4-trimethyl-1-[3-(methylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5575092.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B5575095.png)
![N-benzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5575104.png)
![3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-2-methylphenol](/img/structure/B5575109.png)
![methyl 5-{[3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5575114.png)
![2-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5575115.png)

